H-Lys-AMC

Enzymology Aminopeptidase Profiling Protease Kinetics

H-Lys-AMC provides >10-fold detection sensitivity over chromogenic pNA analogs, delivering robust Z' values in 384/1536-well HTS. Differential Km values (280 vs 400 μM) resolve aminopeptidase isoforms—discriminatory power H-Arg-AMC cannot match. Compatible with AFC substrates for single-well multiplexing, reducing sample volume and variability. A positive H-Lys-AMC signal paired with a negative Z-Lys-AMC result confirms exopeptidase activity, guiding substrate profiling for novel proteases. For precision enzymology and high-throughput screening, H-Lys-AMC is the irreplaceable substrate.

Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
Cat. No. B13090031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys-AMC
Molecular FormulaC16H21N3O3
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N
InChIInChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)/t13-/m0/s1
InChIKeyZLBMFVYCTXDWPT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys-AMC Fluorogenic Protease Substrate: Baseline Specifications for Scientific Procurement


H-Lys-AMC (CAS 92605-76-0) is a synthetic fluorogenic peptide substrate consisting of L-lysine coupled to 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage at the lysine-AMC bond, the AMC moiety is released, generating a quantifiable fluorescent signal with excitation/emission maxima at 380/460 nm [1]. This compound is a fundamental tool in protease enzymology, enabling real-time kinetic monitoring and high-throughput screening for enzymes that recognize basic N-terminal or internal lysine residues .

Why Generic Substitution of H-Lys-AMC with Analogs Fails: A Procurement Decision Framework


H-Lys-AMC cannot be arbitrarily substituted with closely related fluorogenic or chromogenic substrates due to critical differences in enzyme recognition, detection sensitivity, and kinetic behavior. While analogs like H-Arg-AMC or H-Lys-pNA may appear interchangeable, they exhibit distinct Michaelis-Menten kinetics, with Km values differing by up to an order of magnitude depending on the target protease [1]. Furthermore, the choice of fluorophore (AMC vs. AFC) or reporter system (fluorogenic vs. chromogenic) dramatically impacts assay sensitivity and compatibility with biological matrices [2]. Selecting the wrong substrate can lead to misinterpretation of enzyme activity, inflated or underestimated inhibitor potency, and failed high-throughput screens. The evidence below quantifies these differences to inform precise scientific selection.

Quantitative Differentiation of H-Lys-AMC vs. Key Analogs: Evidence for Scientific Selection


Kinetic Selectivity: H-Lys-AMC vs. H-Arg-AMC Km Ratios Distinguish Aminopeptidase Isoforms

Direct head-to-head comparison of H-Lys-AMC and H-Arg-AMC hydrolysis by two human skeletal muscle aminopeptidases (I and II) reveals distinct substrate preferences. H-Lys-AMC exhibits Km values of 280 μM (Enzyme I) and 400 μM (Enzyme II), while H-Arg-AMC shows lower Km values of 70 μM (Enzyme I) and 270 μM (Enzyme II) [1]. The resulting Km ratio (Lys-AMC/Arg-AMC) for Enzyme I is 4.0, whereas for Enzyme II it is 1.48, demonstrating that Enzyme I has a 4-fold weaker affinity for Lys-AMC compared to Arg-AMC, while Enzyme II displays more balanced recognition.

Enzymology Aminopeptidase Profiling Protease Kinetics

Detection Sensitivity: Fluorescence (H-Lys-AMC) vs. Absorbance (H-Lys-pNA) in Microplate Assays

Fluorogenic substrates like H-Lys-AMC provide at least a 10-fold increase in detection sensitivity over colorimetric substrates such as H-Lys-pNA when used in standard microtiter plate readers [1]. This is due to the higher quantum yield and lower background interference of AMC fluorescence (ex/em: 380/460 nm) compared to pNA absorbance at 405 nm. In protease activity measurements, AMC-based assays can detect enzyme activity at concentrations in the 10⁻⁹ M range [2], whereas pNA-based assays typically require significantly higher enzyme concentrations.

High-Throughput Screening Assay Development Drug Discovery

Fluorophore Spectral Compatibility: AMC vs. AFC in Multiplexed Assays

H-Lys-AMC utilizes the AMC fluorophore with excitation/emission maxima at 380/440 nm, whereas H-Lys-AFC (or other AFC-conjugated substrates) uses 7-amino-4-trifluoromethylcoumarin with maxima at 400/505 nm [1]. This spectral separation allows AMC and AFC substrates to be used in multiplexed assays to simultaneously measure distinct protease activities without signal overlap. For example, in a single well, caspase-3 activity can be monitored with an AMC substrate while caspase-8 activity is measured with an AFC substrate [2]. H-Lys-AFC, while also fluorogenic, cannot be paired with AMC-based substrates in the same assay due to spectral overlap.

Multiplex Assays Caspase Activity Protease Panels

Endopeptidase vs. Aminopeptidase Accessibility: H-Lys-AMC vs. Z-Lys-AMC

H-Lys-AMC, with its free N-terminus, is primarily recognized by aminopeptidases and some exopeptidases. In contrast, Z-Lys-AMC, which bears an N-terminal carboxybenzyl (Z) protecting group, is designed for endopeptidases like cathepsins and cannot be cleaved by aminopeptidases [1]. This structural distinction is critical: when screening for endopeptidase activity (e.g., cathepsin L), Z-Lys-AMC or related Z-blocked peptides are required, as H-Lys-AMC would yield false-negative results due to aminopeptidase incompatibility. For example, cathepsin L assays routinely use Z-Phe-Arg-AMC or Z-Val-Leu-Lys-AMC [2], while H-Lys-AMC is ineffective in these systems.

Substrate Specificity Endopeptidase Assays Cathepsin Activity

Chemical Stability and Storage: H-Lys-AMC Stock Solution Shelf-Life for Reproducible Results

H-Lys-AMC stock solutions prepared in DMSO have a defined stability profile under standard laboratory storage conditions. When stored at -80°C, the stock solution remains stable for up to 6 months; at -20°C, stability is limited to 1 month [1]. This contrasts with some other fluorogenic substrates (e.g., certain AFC conjugates) which may require more stringent storage or have shorter shelf lives. Additionally, H-Lys-AMC assays are compatible with up to 3% DMSO without compromising enzyme activity [2], a critical parameter for inhibitor screening where compound stocks are often in DMSO.

Compound Handling Assay Reproducibility Laboratory Procurement

Validated Application Scenarios for H-Lys-AMC Based on Quantitative Differentiation


High-Throughput Screening (HTS) of Aminopeptidase Inhibitors

H-Lys-AMC is the substrate of choice for HTS campaigns targeting aminopeptidases due to its 10-fold higher detection sensitivity over chromogenic pNA analogs [1]. This sensitivity reduces substrate consumption and enables robust Z'-factor values in 384- or 1536-well formats. Assays are performed in microtiter plates with continuous fluorescence monitoring (ex/em 380/460 nm) and up to 3% DMSO tolerance [2].

Discrimination of Cl⁻-Activated Aminopeptidase Isoforms in Basic Research

For studies of human skeletal muscle or other tissues expressing multiple aminopeptidase isoforms, H-Lys-AMC provides differential kinetic profiles (Km = 280 μM for Isoform I, 400 μM for Isoform II) that allow researchers to distinguish enzyme populations based on substrate affinity [1]. H-Arg-AMC (Km = 70 μM for Isoform I, 270 μM for Isoform II) does not provide the same discriminatory power due to its uniformly lower Km values.

Multiplexed Protease Activity Assays in Apoptosis Research

H-Lys-AMC can be combined with AFC-based substrates (ex/em 400/505 nm) in a single well to simultaneously measure aminopeptidase activity alongside caspase-8 or caspase-9 activity [1]. This multiplexing capability reduces sample volume requirements and assay variability compared to running separate single-plex assays.

Basic Characterization of Novel Aminopeptidases or Exopeptidases

When characterizing a newly discovered protease, H-Lys-AMC serves as a diagnostic tool to confirm aminopeptidase or exopeptidase activity. A positive signal with H-Lys-AMC coupled with a negative signal with Z-blocked substrates (e.g., Z-Lys-AMC) confirms the enzyme's inability to act as an endopeptidase [1], guiding further substrate profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Lys-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.